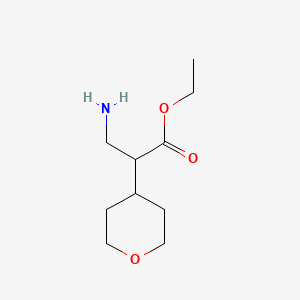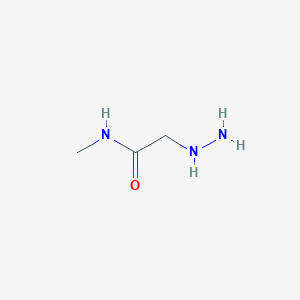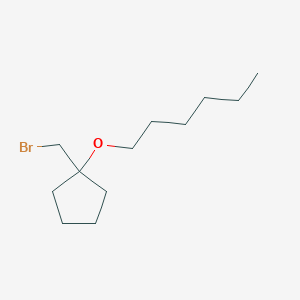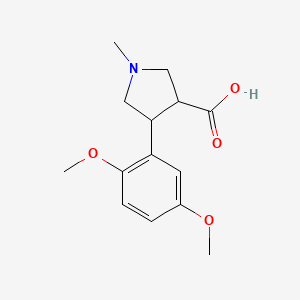
Ethyl 3-amino-2-(oxan-4-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-2-(oxan-4-yl)propanoate is an organic compound with the molecular formula C10H19NO3. It is a versatile molecule used in various chemical and pharmaceutical applications. The compound features an amino group, an ester functional group, and a tetrahydropyran ring, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-(oxan-4-yl)propanoate typically involves the reaction of ethyl acrylate with oxan-4-ylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as trifluoromethanesulfonic acid, and anhydrous ethanol as the solvent. The reaction mixture is heated to a temperature range of 120-160°C for 16-20 hours . After the reaction, the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the desired purity.
化学反応の分析
Types of Reactions
Ethyl 3-amino-2-(oxan-4-yl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
科学的研究の応用
Ethyl 3-amino-2-(oxan-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of ethyl 3-amino-2-(oxan-4-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Ethyl 2-amino-3-(oxan-2-yl)propanoate: Similar structure but with a different position of the oxan ring.
Ethyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate: Similar structure with a tetrahydropyran ring instead of an oxan ring.
Uniqueness
Ethyl 3-amino-2-(oxan-4-yl)propanoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
特性
分子式 |
C10H19NO3 |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
ethyl 3-amino-2-(oxan-4-yl)propanoate |
InChI |
InChI=1S/C10H19NO3/c1-2-14-10(12)9(7-11)8-3-5-13-6-4-8/h8-9H,2-7,11H2,1H3 |
InChIキー |
QPNQBGCMEVCVDP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CN)C1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[1,1'-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride](/img/structure/B13488074.png)
![8-Azaspiro[4.5]decane-1-carbaldehyde](/img/structure/B13488087.png)
![N-[5-(4-hydroxy-3-methylphenyl)-1-methyl-1H-imidazol-2-yl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B13488095.png)
![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13488100.png)

![tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride](/img/structure/B13488113.png)

![ethyl 2-[(1E)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate](/img/structure/B13488122.png)



![(3AS,7aR)-1-isopropyloctahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13488145.png)


